molecular formula C14H15N3O3 B2513485 2-(2-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide CAS No. 1421531-66-9

2-(2-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide

Cat. No. B2513485
CAS RN: 1421531-66-9
M. Wt: 273.292
InChI Key: HEMZYIWQHGVFHI-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide, also known as MPMPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPMPA belongs to the class of acetamide derivatives and has been studied for its ability to inhibit certain enzymes and receptors in the body.

Scientific Research Applications

Comparative Metabolism in Herbicides

The chloroacetamide herbicides, such as acetochlor and metolachlor, which are structurally similar to 2-(2-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide, are extensively studied for their metabolism in liver microsomes. These compounds, including acetochlor (2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methyl-phenyl)-acetamide) and metolachlor (2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide), demonstrate complex metabolic pathways leading to potential carcinogenic products in both human and rat liver microsomes. These studies are crucial for understanding the biochemical impact of these herbicides on mammalian systems (Coleman et al., 2000).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds, such as 2-amino-6-alkyl-4-aryl-4,5-dihydronicotinonitriles, is a significant area of research. These compounds can be synthesized through the condensation of malononitrile, salicylaldehyde, and aliphatic ketones, a process relevant to the chemistry of this compound. Such syntheses contribute to pharmaceutical and dye industries (Sakurai et al., 1973).

Green Synthesis Methods

The green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, using a novel Pd/C catalyst, highlights the advancement in environmentally friendly chemical processes. This research is relevant to the synthesis of this compound, as it focuses on reducing the environmental impact of chemical synthesis, especially in the production of dyes and pharmaceuticals (Zhang Qun-feng, 2008).

Amide Derivatives in Molecular Structures

The study of different spatial orientations of amide derivatives, like N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, plays a crucial role in understanding molecular interactions and self-assembly. This research is relevant for designing drugs and materials where precise molecular orientation is critical (Kalita et al., 2010).

Soil Interaction and Herbicidal Activity

Research on the adsorption and efficacy of herbicides like alachlor and metolachlor, which share structural similarities with this compound, provides insights into their environmental impact. Understanding their interaction with soil and biological activity is crucial for developing safe agricultural practices (Banks & Robinson, 1986).

properties

IUPAC Name

2-(2-methoxyphenyl)-N-(6-methoxypyrimidin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-19-11-6-4-3-5-10(11)7-13(18)17-12-8-14(20-2)16-9-15-12/h3-6,8-9H,7H2,1-2H3,(H,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMZYIWQHGVFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=CC(=NC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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